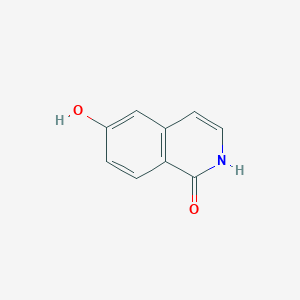

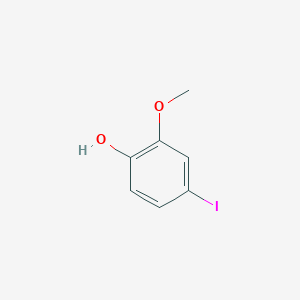

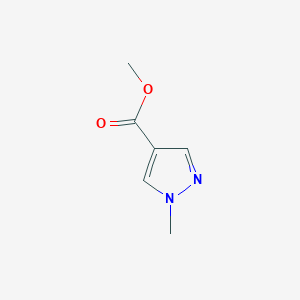

6-hydroxyisoquinolin-1(2H)-one

Übersicht

Beschreibung

6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Methodology

6-Hydroxyisoquinolin-1(2H)-one, along with its structural analogs, plays a significant role in antioxidant research. Analytical methods for determining antioxidant activity highlight the importance of various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test, which assess the antioxidant capacity of compounds like 6-hydroxyisoquinolin-1(2H)-one. These methods are essential in understanding the chemical reactions, kinetics, or equilibrium states through spectrophotometry, indicating the compound's potential in antioxidant analysis or determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Neuroprotection and Antiaddictive Properties

Research has shown that certain isoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds, closely related to 6-hydroxyisoquinolin-1(2H)-one, demonstrate potential therapeutic effects through the activation of the monoaminergic system, inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. Such findings indicate the significance of isoquinoline derivatives in addressing neurodegenerative diseases, depression, and substance addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Enzymatic Remediation of Organic Pollutants

The enzymatic treatment of organic pollutants in wastewater has gained attention, with enzymes such as laccases and peroxidases being used in the presence of redox mediators to enhance the degradation efficiency of recalcitrant compounds. This approach underscores the application of 6-hydroxyisoquinolin-1(2H)-one derivatives in environmental remediation, offering an innovative solution for the treatment of aromatic compounds in industrial effluents. The combination of enzymes and redox mediators, including compounds structurally related to 6-hydroxyisoquinolin-1(2H)-one, is expected to play a crucial role in future remediation efforts (Husain & Husain, 2007).

Wirkmechanismus

Target of Action

The primary target of 6-hydroxyisoquinolin-1(2H)-one is the phytopathogen Pythium recalcitrans . This compound has been synthesized and tested for its antioomycete activity against this pathogen, showing superior results compared to other antifungal agents .

Mode of Action

The mode of action of 6-hydroxyisoquinolin-1(2H)-one involves the disruption of the biological membrane systems of P. recalcitrans . This disruption likely leads to the death of the pathogen, thus exhibiting its antioomycete activity.

Biochemical Pathways

recalcitrans . This interference could potentially affect multiple biochemical pathways within the pathogen, leading to its death.

Result of Action

The result of the action of 6-hydroxyisoquinolin-1(2H)-one is the effective control of the phytopathogen P. recalcitrans. In vitro tests showed that the compound had a high potency against P. recalcitrans, with an EC50 value of 14 mM . Moreover, in vivo tests showed a preventive efficacy of 75.4% at a dose of 2.0 mg/pot .

Eigenschaften

IUPAC Name |

6-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZYOIXXVVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440979 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxyisoquinolin-1(2H)-one | |

CAS RN |

252061-78-2 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)